molecular formula C12H17NO2 B6188352 (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid CAS No. 2639379-11-4

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid

Cat. No.: B6188352
CAS No.: 2639379-11-4
M. Wt: 207.3
InChI Key:
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Description

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is an organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to the second carbon of the propanoic acid chain and a 3-methylphenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the reaction of 3-methylbenzaldehyde with dimethylamine to form an intermediate compound.

    Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(dimethylamino)-3-phenylpropanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    (2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid: Similar structure with the methyl group on the fourth position of the phenyl ring.

    (2S)-2-(dimethylamino)-3-(2-methylphenyl)propanoic acid: Similar structure with the methyl group on the second position of the phenyl ring.

Uniqueness

The uniqueness of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid lies in the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in its interaction with molecular targets and its overall effectiveness in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylbenzaldehyde", "dimethylamine", "acetic anhydride", "sodium borohydride", "methylmagnesium bromide", "2-bromo-3-(3-methylphenyl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzaldehyde and dimethylamine to form N,N-dimethyl-3-methylbenzamide using acetic anhydride as a catalyst.", "Step 2: Reduction of N,N-dimethyl-3-methylbenzamide with sodium borohydride to form N,N-dimethyl-3-methylbenzylamine.", "Step 3: Alkylation of N,N-dimethyl-3-methylbenzylamine with methylmagnesium bromide to form (3-methylphenyl)-N,N-dimethylpropan-1-amine.", "Step 4: Protection of the amine group in (3-methylphenyl)-N,N-dimethylpropan-1-amine with acetic anhydride to form (3-methylphenyl)-N,N-dimethylpropan-1-yl acetamide.", "Step 5: Bromination of (3-methylphenyl)-N,N-dimethylpropan-1-yl acetamide with 2-bromo-3-(3-methylphenyl)propanoic acid to form (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid." ] }

CAS No.

2639379-11-4

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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